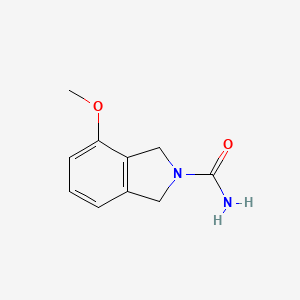![molecular formula C11H14F2O4 B13582890 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2-(methoxycarbonyl)spiro[25]octane-6-carboxylic acid is a chemical compound with the molecular formula C11H14F2O4 It is characterized by the presence of a spirocyclic structure, which is a unique feature in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the difluoro group: This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.
Applications De Recherche Scientifique
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique spirocyclic structure makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological systems.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoro group can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure can provide stability and rigidity to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluorospiro[2.5]octane-6-carboxylic acid: This compound is similar in structure but lacks the methoxycarbonyl group.
Spiro[2.5]octane-6-carboxylic acid: This compound lacks both the difluoro and methoxycarbonyl groups.
Uniqueness
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid is unique due to the presence of both the difluoro and methoxycarbonyl groups, which can significantly influence its chemical properties and reactivity. The spirocyclic structure also adds to its uniqueness, providing a rigid and stable framework that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C11H14F2O4 |
|---|---|
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
2,2-difluoro-1-methoxycarbonylspiro[2.5]octane-6-carboxylic acid |
InChI |
InChI=1S/C11H14F2O4/c1-17-9(16)7-10(11(7,12)13)4-2-6(3-5-10)8(14)15/h6-7H,2-5H2,1H3,(H,14,15) |
Clé InChI |
HEKCAHNGFSSPFV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2(C1(F)F)CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
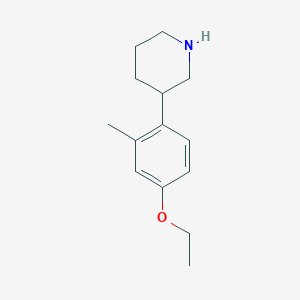

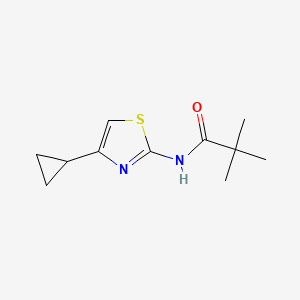

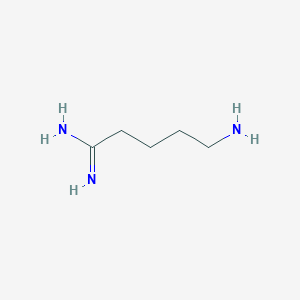


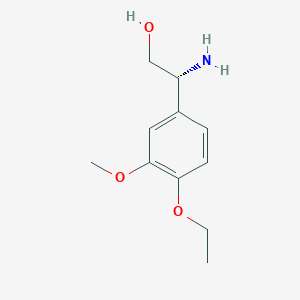

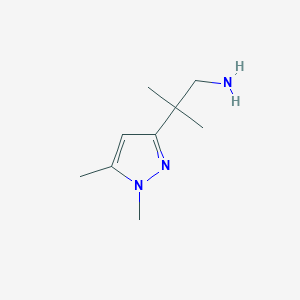

![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
